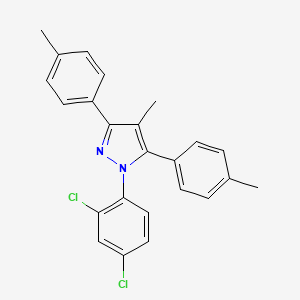![molecular formula C14H20ClNO2S B4711013 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B4711013.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine
Vue d'ensemble
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine, commonly referred to as CDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. CDMP is a piperidine-based compound that contains a sulfonyl group and a chloro-methylphenyl substituent. This compound has shown promising results in various scientific studies and has the potential to be used in future research.
Mécanisme D'action
CDMP's mechanism of action involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, including the breakdown of neurotransmitters and the regulation of neurotransmitter levels in the brain. By inhibiting these enzymes, CDMP can increase the levels of certain neurotransmitters, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
Several studies have shown that CDMP has potent effects on various physiological processes. CDMP has been shown to improve cognitive function, memory, and learning in animal models. Additionally, CDMP has been shown to have antidepressant-like effects and can reduce anxiety and stress levels in animal models. These effects are likely due to CDMP's ability to inhibit various enzymes, leading to increased levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDMP in lab experiments is its potency and specificity. CDMP has been shown to have potent inhibitory effects on various enzymes, making it an ideal compound for studying the role of these enzymes in various physiological processes. Additionally, CDMP has been shown to be specific in its inhibitory effects, meaning that it does not affect other enzymes or physiological processes. However, one limitation of using CDMP in lab experiments is its potential toxicity. CDMP has been shown to be toxic at high doses, and care must be taken when handling and administering this compound.
Orientations Futures
There are several future directions for the study of CDMP. One potential direction is the development of CDMP-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to understand CDMP's mechanism of action and its effects on various physiological processes. Finally, studies are needed to determine the safety and toxicity of CDMP and its potential applications in other fields, including biochemistry and biotechnology.
Conclusion:
In conclusion, CDMP is a potent and specific compound that has shown promising results in various scientific studies. CDMP's ability to inhibit various enzymes has potential applications in medicinal chemistry, drug discovery, and biochemistry. Further studies are needed to understand CDMP's mechanism of action and its effects on various physiological processes. CDMP has the potential to be used in future research and drug development.
Applications De Recherche Scientifique
CDMP has been studied extensively for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that CDMP has potent inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S/c1-10-4-6-16(7-5-10)19(17,18)14-9-11(2)13(15)8-12(14)3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHHDXPWVZCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4710948.png)
![N-isopropyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4710954.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyl-2-(phenylthio)acetohydrazide](/img/structure/B4710962.png)
![5-(2-furyl)-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4710963.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4710968.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4710976.png)



![methyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4711008.png)
![1-[(2-fluorophenyl)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4711009.png)
![methyl 5-benzyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4711016.png)
![8-(2-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B4711024.png)
![3-amino-N-(4-bromophenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4711030.png)